7-Chlorobenzo[c]isoxazol-3(1H)-one
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Overview
Description
7-Chlorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 7th position and an isoxazole ring makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the chlorine substituent.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazoles.
Scientific Research Applications
7-Chlorobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine substituent may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chlorobenzo[d]isoxazol-3-amine: Another chlorinated isoxazole with similar structural features.
6-Chlorobenzo[d]isoxazol-3-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
7-Chlorobenzo[c]isoxazol-3(1H)-one is unique due to its specific substitution pattern and the presence of the isoxazole ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-chloro-1H-2,1-benzoxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCJGNVPBMRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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